molecular formula C25H22N2O3 B4198606 METHYL 4-(2-METHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)BENZOATE

METHYL 4-(2-METHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)BENZOATE

Cat. No.: B4198606
M. Wt: 398.5 g/mol
InChI Key: PMOYQRUNVJBSRB-UHFFFAOYSA-N
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Description

Methyl 4-(3-methyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)benzoate is a complex organic compound that belongs to the class of phenanthrolines Phenanthrolines are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-METHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)BENZOATE typically involves multi-step reactions. One common method involves the condensation of 2-naphthylamine with aromatic aldehydes and methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate . This reaction proceeds under specific conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(3-methyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-(2-METHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)BENZOATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-methyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)benzoate stands out due to its specific structural features and the resulting chemical properties

Properties

IUPAC Name

methyl 4-(3-methyl-11-oxo-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-12-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-14-6-11-17-18(26-14)12-13-20-23(17)22(24-19(27-20)4-3-5-21(24)28)15-7-9-16(10-8-15)25(29)30-2/h6-13,22,27H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOYQRUNVJBSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=CC=C(C=C5)C(=O)OC)C(=O)CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
METHYL 4-(2-METHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)BENZOATE
Reactant of Route 2
METHYL 4-(2-METHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)BENZOATE
Reactant of Route 3
METHYL 4-(2-METHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)BENZOATE
Reactant of Route 4
METHYL 4-(2-METHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-(2-METHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)BENZOATE
Reactant of Route 6
METHYL 4-(2-METHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)BENZOATE

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